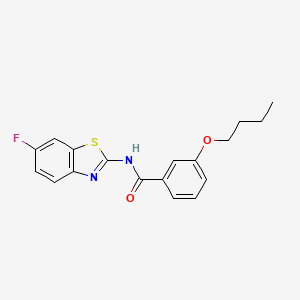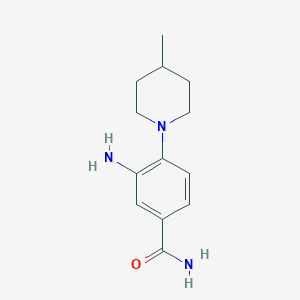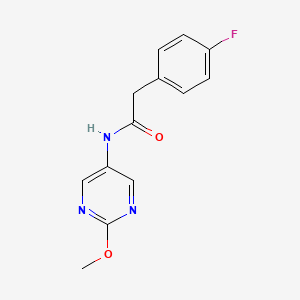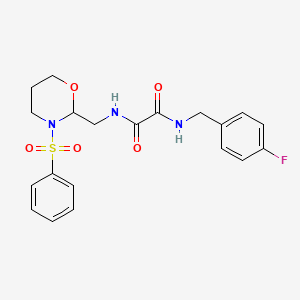![molecular formula C14H17ClN2O3 B2679561 2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide CAS No. 2411291-56-8](/img/structure/B2679561.png)
2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CDDO-MA and has been found to have several interesting properties that make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide is not fully understood, but it is believed to work by activating the Nrf2/ARE pathway. This pathway is involved in the regulation of cellular responses to oxidative stress and inflammation. By activating this pathway, CDDO-MA can help to protect cells from damage and to promote their survival.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide can have several biochemical and physiological effects. It has been found to reduce inflammation, to protect against oxidative stress, and to improve mitochondrial function. It has also been found to have neuroprotective properties and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide in lab experiments is its potency. This compound has been found to have potent anti-cancer properties and to be effective at low concentrations. However, one of the limitations of using this compound is its complexity. The synthesis of CDDO-MA is a multi-step process that requires specialized knowledge and equipment.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide. One area of interest is in the development of new cancer therapies that incorporate this compound. Another potential direction is in the study of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of CDDO-MA and to identify other pathways that it may target. Finally, research could be done to optimize the synthesis of this compound and to develop more efficient methods for its production.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide involves the reaction of 2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenylacetic acid with thionyl chloride and then with N-methylmorpholine. The resulting product is then reacted with 2-chloroacetamide to yield the final compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and to sensitize them to chemotherapy drugs.
Propiedades
IUPAC Name |
2-chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-7-10(3-4-11(9)16-13(18)8-15)20-12-5-6-17(2)14(12)19/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMFZJNZNHEPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCN(C2=O)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)

![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)



![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)
![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)